molecular formula C13H11N3O3S B5858387 8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one

8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B5858387
M. Wt: 289.31 g/mol
InChI Key: SVAJNVZTCDZPJE-UHFFFAOYSA-N
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Description

8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core substituted with a methoxy group and a thiadiazole ring

Properties

IUPAC Name

8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-14-13-16-15-11(20-13)8-6-7-4-3-5-9(18-2)10(7)19-12(8)17/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAJNVZTCDZPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the methoxy group and the thiadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group such as a halogen or an alkyl group.

Scientific Research Applications

8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its derivatives could be explored for their pharmacological properties, such as anticancer or antimicrobial activity.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and thiadiazole-containing molecules. Examples are:

  • 8-methoxy-3-[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one
  • 8-hydroxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one

Uniqueness

What sets 8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties

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